molecular formula C18H16N2 B11752976 4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine

4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine

Cat. No.: B11752976
M. Wt: 260.3 g/mol
InChI Key: DWWVLJOQODKVII-UHFFFAOYSA-N
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Description

4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2. It is a derivative of dipyridine, where the pyridine rings are connected through a 2,5-dimethyl-1,4-phenylene linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine typically involves the reaction of 2,5-dimethyl-1,4-dibromobenzene with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, optical, and catalytic properties. The molecular targets and pathways involved include metal centers in catalytic cycles and electronic transitions in photophysical applications .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: Similar structure but lacks the 2,5-dimethyl-1,4-phenylene linker.

    2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    1,10-Phenanthroline: A related compound with a fused ring structure.

Uniqueness

4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming coordination complexes with unique geometries and properties, distinguishing it from other bipyridine derivatives .

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-(2,5-dimethyl-4-pyridin-4-ylphenyl)pyridine

InChI

InChI=1S/C18H16N2/c1-13-11-18(16-5-9-20-10-6-16)14(2)12-17(13)15-3-7-19-8-4-15/h3-12H,1-2H3

InChI Key

DWWVLJOQODKVII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=NC=C2)C)C3=CC=NC=C3

Origin of Product

United States

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